N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide is a synthetic compound notable for its structural complexity and potential applications in medicinal chemistry, biology, and materials science. This compound features an acetamido group attached to a biphenyl structure, which is further linked to a benzamide moiety. Its unique configuration allows for various interactions at the molecular level, making it a subject of extensive research in drug development and material synthesis. The compound's chemical identifier is 2203952-44-5, and it has gained attention due to its potential as an enzyme inhibitor and its applications in advanced materials.
The synthesis of N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide typically involves multi-step reactions. A common synthetic route includes:
In industrial settings, similar synthetic routes are employed on a larger scale, emphasizing the optimization of reaction conditions such as temperature, solvent choice, and reaction time to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often used to improve efficiency and scalability.
The molecular structure of N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide can be represented as follows:
The molecular formula is C16H16N2O2, with a molecular weight of approximately 284.31 g/mol. The compound exhibits specific stereochemistry due to the presence of multiple functional groups that influence its reactivity.
N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide participates in various chemical reactions:
These reactions allow for the modification of the compound's structure, which can lead to derivatives with enhanced or altered biological activities .
N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide has been investigated for its mechanism of action as an enzyme inhibitor. Specifically, it acts as an inhibitor of histone deacetylases (HDACs). The mechanism involves:
This mechanism highlights the compound's potential therapeutic applications in cancer treatment .
N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide typically appears as a white to off-white crystalline solid. Its melting point and solubility characteristics are critical for its application in various fields.
The compound exhibits stability under standard laboratory conditions but may undergo specific reactions under extreme conditions (e.g., strong acids or bases). Its solubility in organic solvents makes it suitable for various synthetic applications.
Relevant data includes:
N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide has diverse applications across several scientific domains:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, showcasing its potential impact on therapeutic strategies and material science advancements.
Biphenyl scaffolds have emerged as privileged structures in anticonvulsant drug discovery due to their capacity to modulate neuronal excitability through voltage-gated sodium channels (VGSCs). Early work on lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide) established that (R)-enantiomers with N-benzyl substitutions significantly enhance VGSC slow inactivation – a mechanism distinct from traditional sodium channel blockers [1] [5]. This discovery prompted systematic exploration of biphenyl derivatives, where replacing the benzyl group with biphenyl-4′-ylmethyl dramatically improved potency. For example, compound (R)-3 (N-(biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamide with 3″-Cl substitution) exhibited a 29-fold lower IC₅₀ for Na⁺ channel slow inactivation (0.8 µM) compared to lacosamide (23 µM) in catecholamine A differentiated (CAD) cells [5].
Structural optimization revealed that meta-substitutions on the terminal aryl ring critically influence both pharmacological activity and neurotoxicity profiles. Derivatives with polar aprotic substituents (e.g., CN, CF₃, halogen) at the 3″-position demonstrated exceptional potency in rodent seizure models. The maximal electroshock (MES) test in rats showed ED₅₀ values ranging from 3.1 mg/kg to 10.5 mg/kg for these derivatives – outperforming clinical antiseizure drugs like phenytoin (ED₅₀ = 8.7 mg/kg) [5]. Crucially, these compounds maintained high protective indices (TD₅₀/ED₅₀ > 8), indicating a favorable safety margin.
Table 1: Pharmacological Profile of Key Biphenyl Anticonvulsants
Compound | R-Substituent (Position) | MES ED₅₀ (mg/kg, rats po) | Na⁺ Channel Slow Inactivation IC₅₀ (µM) | Protective Index (TD₅₀/ED₅₀) |
---|---|---|---|---|
Lacosamide | N/A | 9.8 | 23.0 | 5.4 |
(R)-2 | 4″-Cl | 2.1 | 4.7 | 2.8 |
(R)-3 | 3″-Cl | 3.1 | 0.8 | >8.0 |
(R)-9 | 3″-CN | 4.5 | 1.5 | >8.0 |
(R)-10 | 3″-CF₃ | 10.5 | 3.0 | >8.0 |
The biphenyl moiety enables dual modulation of VGSC gating mechanisms: it enhances transition to the slow-inactivated state while exhibiting potent frequency (use)-dependent inhibition. This dual action reduces neuronal hyperexcitability during sustained depolarization – a key advantage in treatment-resistant epilepsy [1]. Molecular dynamics simulations suggest the biphenyl system anchors the compound in a hydrophobic cleft near the VGSC inactivation gate, with the meta-substituent orienting toward regulatory residues [5].
The integration of acetamido and benzamide functionalities into biphenyl architectures creates multifunctional ligands with enhanced target engagement. N-(2'-Acetamido-[1,1'-biphenyl]-4-yl)benzamide exemplifies this strategy, featuring:
Spectroscopic characterization confirms this compound adopts a twisted biphenyl conformation (inter-ring torsion ≈ 35°), positioning the acetamido group orthogonally to the benzamide plane. This arrangement creates three distinct pharmacophoric regions: (i) the hydrophobic 2′-phenyl ring, (ii) the hydrogen-bonding acetamido motif, and (iii) the planar benzamide cap [3]. Such spatial distribution allows simultaneous interaction with multiple subsites in biological targets – notably sodium channels and Hsp90 chaperone proteins.
Table 2: Structural Features of Biphenyl-Benzamide Derivatives
Structural Element | Role in Target Interaction | Spectroscopic Signature |
---|---|---|
Biphenyl Core | Hydrophobic anchoring & conformational flexibility | ¹H NMR (CDCl₃): δ 7.45-7.65 (m, 8H, Ar-H) |
2'-Acetamido Group | H-bond donation/acceptance | IR: 3300 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O) |
4-Benzamide Moiety | π-Stacking & H-bond acceptance | ¹³C NMR: δ 165.8 (C=O); IR: 1645 cm⁻¹ (C=O) |
meta-Substituents | Electronic modulation & steric guidance | ¹⁹F NMR (for F/CF₃): δ -55 to -65 |
Synthetic accessibility enhances the therapeutic potential of these motifs. As demonstrated for analogues, the target compound can be synthesized via sequential Suzuki-Miyaura coupling and amidation:
This modular synthesis supports rapid diversification – the benzamide group tolerates electron-donating/withdrawing substituents without compromising coupling efficiency. Computational models indicate the 2'-acetamido group’s carbonyl oxygen forms a critical hydrogen bond (2.9 Å) with Asn434 of Naᵥ1.7 sodium channels, while the benzamide carbonyl interacts with Lys1239 (3.2 Å) [1] [5]. These interactions stabilize the slow-inactivated state, reducing channel availability during high-frequency firing – a hallmark of seizure activity.
Listed Compounds:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: